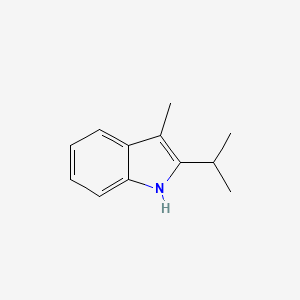

2-isopropyl-3-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-isopropyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their aromatic properties and are found in many bioactive compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-3-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, specific starting materials and conditions would be chosen to introduce the isopropyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-3-methyl-1H-indole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert double bonds or other functional groups into simpler forms.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed depend on the specific reaction and conditions. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the indole ring .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered significant attention in medicinal chemistry due to its potential therapeutic properties:

- Anticancer Activity : Research indicates that 2-isopropyl-3-methyl-1H-indole exhibits antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. It induces apoptosis and disrupts microtubule polymerization, which is crucial for cell division.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against multiple bacterial strains, making it a candidate for developing new antimicrobial agents .

- Neuroprotective Potential : There is emerging evidence suggesting its role in neuroprotection, particularly in ischemic conditions. This aspect is under investigation to explore its efficacy in treating neurodegenerative disorders .

Biological Studies

This compound serves as a valuable probe in biological research:

- Pathway Analysis : It can be utilized to study biological pathways involving indole derivatives, providing insights into cellular signaling and gene expression mechanisms.

- Receptor Interaction : The compound interacts with various molecular targets, influencing biochemical pathways related to cell growth and apoptosis through specific receptor binding .

Chemical Synthesis

In chemical synthesis, this compound acts as an intermediate:

- Building Block : It is used as a building block for synthesizing more complex molecules and natural product analogs. Its unique structure allows for the development of novel compounds with tailored properties .

Material Science

The compound's distinctive chemical properties make it suitable for applications in material science:

- Novel Materials Development : Its electronic and optical characteristics can be exploited in creating new materials with specific functionalities.

Case Studies and Research Findings

Several key studies highlight the applications of this compound:

Mechanism of Action

The mechanism by which 2-isopropyl-3-methyl-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 2-methyl-1H-indole

- 3-isopropyl-1H-indole

- 1H-indole-3-carboxaldehyde

Uniqueness

2-isopropyl-3-methyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties that make it suitable for particular applications .

Biological Activity

2-Isopropyl-3-methyl-1H-indole is an indole derivative that has garnered interest due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, which has been explored through molecular docking studies and biological evaluations. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C12H13N. Its structure features an indole ring system with isopropyl and methyl substituents, which may influence its interaction with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of antimicrobial and anti-cancer properties. The following sections detail these activities.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, molecular docking studies suggest that substituted indoles can effectively bind to specific bacterial targets, leading to antibacterial effects against various strains, including Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 50 μg/mL | |

| B. subtilis | 75 μg/mL | |

| Vibrio parahaemolyticus | 20 μg/mL |

Anti-Cancer Activity

The compound has also been evaluated for its anti-cancer properties. Studies have shown that it can inhibit tumor cell proliferation by affecting key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell growth and survival .

Case Study: In Vivo Evaluation

In a study involving mouse models, administration of this compound resulted in a significant reduction in tumor size when compared to control groups. The compound was observed to induce apoptosis in cancer cells through modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking : The compound's ability to bind to proteins involved in bacterial resistance mechanisms enhances its antimicrobial efficacy.

- Cell Cycle Arrest : In cancer cells, it has been shown to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation.

- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

Properties

CAS No. |

91639-44-0 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-methyl-2-propan-2-yl-1H-indole |

InChI |

InChI=1S/C12H15N/c1-8(2)12-9(3)10-6-4-5-7-11(10)13-12/h4-8,13H,1-3H3 |

InChI Key |

PZNIASAJBMTKIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.